molecular formula C17H18O5 B13953369 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- CAS No. 39499-93-9

2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy-

Cat. No.: B13953369
CAS No.: 39499-93-9
M. Wt: 302.32 g/mol
InChI Key: RTVAFWMIPOUAKD-UHFFFAOYSA-N
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Description

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is a chemical compound with the molecular formula C17H18O5 and a molecular weight of 302.32 g/mol It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features three methoxy groups and two hydroxyl groups on its phenanthrene backbone

Properties

CAS No.

39499-93-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

3,4,6-trimethoxy-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C17H18O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h6-8,18-19H,4-5H2,1-3H3

InChI Key

RTVAFWMIPOUAKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC3=CC(=C(C(=C3C2=C1)OC)OC)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Plant Sources

2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- has been isolated from plants such as Combretum hereroense, Combretum apiculatum, and various Orchidaceae species like Pholidota chinensis and Dendrobium species.

Extraction Techniques

Extraction from natural sources is the primary method for obtaining this compound, often involving phenanthrene-enriched extracts from plant materials.

Classical Solvent Extraction (CSE)
  • Utilizes organic solvents such as ethanol, ethyl acetate, and dichloromethane.
  • Extraction times vary from hours to days (up to 72 hours).
  • Yields and purity depend on solvent polarity and extraction conditions.
  • For example, ethanolic extraction yields lower phenanthrene content (~0.4–0.5%) compared to ethyl acetate or dichloromethane (0.7–1.7%).
Ultrasound-Assisted Extraction (UAE)
  • Enhances solvent penetration and disrupts plant cell walls.
  • Improves extraction efficiency and reduces time.
  • Yields similar or slightly better than CSE but with reduced solvent use and time.
Subcritical Liquid Dimethyl Ether Extraction (sDME)
  • A more environmentally friendly and selective method.
  • Operates at mild temperatures (~35 °C) and moderate extraction times (~40 minutes).
  • Uses dimethyl ether as solvent with water as a co-solvent (200%).
  • Achieves higher phenanthrene content in extracts (up to 4.47%) compared to classical solvents.
  • Provides extracts with higher bioactivity, e.g., stronger inhibition of phosphodiesterase-5A1 (PDE5A1), indicating clinical potential.
Extraction Method Solvent(s) Extraction Time Temperature Phenanthrene Content (%) Notes
Classical Solvent Extraction (CSE) Ethanol, Ethyl acetate, Dichloromethane 24–72 h Room temp 0.4–1.7 Longer time, moderate yield
Ultrasound-Assisted Extraction (UAE) Same as CSE Shorter than CSE Room temp Comparable to CSE Faster, less solvent
Subcritical Liquid Dimethyl Ether Extraction (sDME) Dimethyl ether + water 40 min 35 °C Up to 4.47 Higher yield, environmentally friendly

Synthetic Preparation Methods

While natural extraction is common, synthetic routes for 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- are less frequently reported in literature, likely due to the complexity of the phenanthrene framework and multiple substituents. However, general synthetic strategies for dihydrophenanthrene derivatives provide insight into possible preparation methods.

General Synthetic Strategy

  • Starting materials: Substituted phenanthrene or phenanthrene precursors.
  • Key steps: Selective hydroxylation and methylation to install hydroxy and methoxy groups at the correct positions.
  • Hydrogenation: The 9,10-dihydro moiety is introduced by selective catalytic hydrogenation of the phenanthrene core.
  • Protecting groups: May be used to achieve regioselective functionalization.

Reported Synthetic Approaches for Related Compounds

  • Synthesis of similar dihydrophenanthrenes involves multi-step organic synthesis including Friedel-Crafts acylation, cyclization, methylation, and reduction.
  • Use of selective methylation reagents (e.g., methyl iodide with base) to install methoxy groups at 3,4,6 positions.
  • Hydroxyl groups introduced via demethylation of methoxy precursors or direct hydroxylation.

Industrial Synthesis and Custom Manufacturing

  • Companies such as UNICHEMIST report capability for custom synthesis and contract manufacturing of 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol.
  • Facilities utilize scalable process transfer from pilot to industrial scale with quality assurance systems.
  • Details of synthetic routes are proprietary but likely based on literature synthetic strategies adapted for scale and purity requirements.

Comparative Analysis of Preparation Methods

Aspect Natural Extraction Synthetic Preparation
Source Plant materials (e.g., Combretum, Pholidota) Chemical precursors
Purity Variable, depends on extraction and purification Potentially higher, controlled synthesis
Yield Moderate, depends on plant content and method Potentially higher, scalable
Environmental Impact Depends on solvent and method; sDME is greener Depends on reagents and solvents used
Complexity Moderate, requires extraction and purification High, multi-step organic synthesis
Cost Variable, depends on plant availability and extraction Potentially higher due to synthesis steps
Scalability Limited by plant material availability High, with industrial synthesis possible

Summary and Recommendations

  • Extraction from natural sources remains the primary and most reported method for obtaining 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy-.
  • Among extraction methods, subcritical liquid dimethyl ether extraction (sDME) offers superior yield, selectivity, and environmental benefits compared to classical solvent extraction and ultrasound-assisted extraction.
  • Synthetic preparation is less commonly reported but feasible via multi-step organic synthesis involving selective methylation, hydroxylation, and hydrogenation. Industrial custom synthesis is available from specialized manufacturers.
  • For research and clinical applications requiring high purity and scalability, synthetic routes or optimized extraction methods like sDME are recommended.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

Scientific Research Applications

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is used in various scientific research applications:

  • Chemistry: It serves as a precursor in synthesizing complex organic molecules.
  • Biology: It is studied for its potential biological activities, including cytotoxic effects against cancer cells.
  • Medicine: It is investigated for potential therapeutic properties, such as wound healing and anti-inflammatory effects.
  • Industry: It is utilized in developing new materials and chemical processes.

Biological Activities

2,7-Phenanthrenediol exhibits various biological activities:

  • Antioxidant Activity: The hydroxyl groups enable it to scavenge free radicals, offering protection against oxidative stress.
  • Antimicrobial Properties: Phenanthrene derivatives can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Potential Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms.

These biological activities are attributed to its structural features, which allow interaction with various biological targets:

  • Redox Activity: The compound can undergo redox reactions that may influence cellular signaling pathways.
  • Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • DNA Interaction: Some studies suggest potential interactions with DNA that could affect replication and transcription processes.

Chemical Reactions

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol undergoes several chemical reactions:

  • Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

The major products of these reactions include quinones and other oxidized derivatives from oxidation, dihydro derivatives from reduction, and various substituted phenanthrene derivatives from substitution.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol involves its interaction with various molecular targets and pathways. It can modulate cell proliferation by influencing signaling pathways related to cell growth and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its biological activity, enabling it to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- is a polyphenolic compound with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its phenanthrene backbone and various hydroxyl and methoxy substituents, which contribute to its unique chemical properties and reactivity. The molecular formula is C17H18O5C_{17}H_{18}O_{5} with a molecular weight of approximately 302.32 g/mol .

Chemical Structure

The structure of 2,7-Phenanthrenediol can be represented as follows:

Molecular Structure C17H18O5\text{Molecular Structure }\quad C_{17}H_{18}O_{5}

This compound features three methoxy groups and two hydroxyl groups positioned on the phenanthrene framework, which enhances its reactivity and interaction with biological macromolecules.

Biological Activities

Research indicates that 2,7-Phenanthrenediol exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : Studies have shown that phenanthrene derivatives can inhibit the growth of certain bacteria and fungi .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
  • Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms .

The biological activities of 2,7-Phenanthrenediol are attributed to its structural features which allow for interaction with various biological targets:

  • Redox Activity : The compound can undergo redox reactions that may influence cellular signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest potential interactions with DNA that could affect replication and transcription processes .

Case Studies

Several studies have investigated the biological activity of 2,7-Phenanthrenediol:

  • Antioxidant Study :
    • A study demonstrated that the compound significantly reduced oxidative stress markers in vitro by scavenging reactive oxygen species (ROS) .
  • Antimicrobial Study :
    • Research indicated that 2,7-Phenanthrenediol exhibited inhibitory effects against pathogenic strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans, highlighting its potential as a natural antimicrobial agent .
  • Cancer Research :
    • In vitro studies showed that the compound induced apoptosis in breast cancer cell lines through activation of caspase pathways .

Comparative Analysis

To better understand the uniqueness of 2,7-Phenanthrenediol compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2,7-PhenanthrenediolC17H18O5C_{17}H_{18}O_{5}Three methoxy groups; two hydroxyl groupsAntioxidant, antimicrobial
3,4-DimethoxyphenanthreneC15H14O3C_{15}H_{14}O_{3}Lacks hydroxyl groups; simpler structureLimited biological activity
9-HydroxyphenanthreneC14H10OC_{14}H_{10}OFewer methoxy groups; different hydroxyl positionModerate antioxidant activity

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